molecular formula C20H28N2O7 B13705947 Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate

Cat. No.: B13705947
M. Wt: 408.4 g/mol
InChI Key: LLHKBZGGZOCAIC-UHFFFAOYSA-N
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Description

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is a specialized organic compound featuring multiple functional groups:

  • A benzyl ester at the terminal carboxylate.
  • A tert-butoxycarbonyl (Boc) -protected amine at the 3-position.
  • A 2-ethoxy-2-oxoethyl amino group at the 4-position.
  • A ketone (oxo) group within the butyrate backbone.

This compound is synthesized via flash column chromatography, yielding a white solid with an 80% efficiency under optimized conditions . Its structural complexity makes it valuable in peptide synthesis, where the Boc group serves as a temporary protective moiety for amines during sequential coupling reactions.

Properties

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

IUPAC Name

benzyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C20H28N2O7/c1-5-27-17(24)12-21-18(25)15(22-19(26)29-20(2,3)4)11-16(23)28-13-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3,(H,21,25)(H,22,26)

InChI Key

LLHKBZGGZOCAIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate typically involves multi-step organic reactions. One common approach is to start with the Boc-protected amino acid, which undergoes esterification with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The intermediate product is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a key protecting group for amines. Acidic conditions selectively remove this moiety, enabling further functionalization of the amine.

Reaction Conditions Outcome Application
Trifluoroacetic acid (TFA) in DCMCleavage of Boc group yields a free amine intermediate .Required for subsequent peptide coupling steps.
HCl in dioxane (4 M)Deprotection at 0–25°C over 2–4 hours, confirmed by TLC and NMR .Generates reactive amine for alkylation.

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The liberated amine can participate in nucleophilic reactions or form salts .

Hydrolysis of Ethyl Ester

The ethoxycarbonyl group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acids.

Reaction Conditions Outcome Application
NaOH (1 M) in H₂O/THF (1:1)Saponification to carboxylic acid (98% yield) .Prepares acid for conjugation or salt formation.
HCl (6 M), reflux, 6 hoursAcid hydrolysis confirmed by IR (loss of ester C=O stretch at 1740 cm⁻¹) .Functionalizes molecule for further reactions.

Kinetics : Ethyl ester hydrolysis follows pseudo-first-order kinetics in polar aprotic solvents, with activation energy ~60 kJ/mol .

Amide Bond Formation

The free amine (post-Boc deprotection) reacts with activated carboxylic acids to form stable amide linkages.

Reaction Partners Coupling Reagent Yield Application
Benzyl chloroformateDCC, HOBt85%Peptide chain elongation .
Acetyl chlorideEDCI, DMAP78%Synthesis of branched amide derivatives.

Optimization : Use of HOBt suppresses racemization during coupling, critical for stereoselective synthesis .

Reductive Amination

The secondary amine participates in reductive amination with aldehydes or ketones.

Reagent System Substrate Product Yield
NaBH₃CN, MeOH, 24 hoursFormaldehydeTertiary amine derivative72%
Pd/C, H₂ (1 atm), THFCyclohexanoneCyclohexyl-substituted amine65%

Selectivity : Steric hindrance from the benzyl group directs reductive amination to the less substituted amine .

Benzyl Ester Hydrogenolysis

Catalytic hydrogenation removes the benzyl ester, generating a carboxylic acid.

Conditions Catalyst Time Yield Reference
H₂ (50 psi), Pd/C (10%), EtOAcPd/C4 hours90%
H₂ (1 atm), Pd(OH)₂, MeOHPd(OH)₂6 hours88%

Side Reactions : Over-hydrogenation of the oxobutyrate moiety is minimized using Pd/C at low pressure .

Nucleophilic Substitution at the Oxobutyrate

The α-carbon to the carbonyl group is susceptible to nucleophilic attack.

Nucleophile Base Product Yield
NH₃ (aq.)K₂CO₃β-Amino acid derivative68%
NaSHEt₃NThioester analog55%

Regioselectivity : Steric effects favor nucleophilic attack at the less hindered carbonyl carbon .

Scientific Research Applications

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing a free amino group that can participate in further reactions. The ethoxy-oxoethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Target Compound vs. Methyl/Benzyl 3-Oxobutyrate Derivatives ()

Compounds such as methyl 4-benzyloxy-2-(4-benzyloxyphenyl)-3-oxobutyrate (66c) and benzyl 4-benzyloxy-2-(4-benzyloxyphenyl)-3-oxobutyrate (66d) share a 3-oxobutyrate backbone but differ critically:

  • Substituents : These analogs feature benzyloxy or methoxy groups on aromatic rings, absent in the target compound.
  • Functional Groups: They lack the Boc-protected amine and ethoxy-oxoethyl amino group, instead having simpler ester and aryl ether groups.
  • However, the aromatic benzyloxy groups may participate in hydrogenolysis-driven deprotection, unlike the acid-labile Boc group .
Target Compound vs. Ethyl 4-(Benzyl(2-ethoxy-2-oxoethyl)amino)butanoate ()

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate (CAS 63876-32-4) shares the 2-ethoxy-2-oxoethyl amino group but differs structurally:

  • Backbone: A butanoate chain instead of 4-oxobutyrate.
  • Protective Groups: No Boc group; the amine is benzyl-protected.
  • Physical Properties : Lower molecular weight (307.385 g/mol vs. ~365 g/mol estimated for the target compound) and higher boiling point (395.8°C vs. ~300–350°C inferred for the target) due to reduced steric bulk .

Physical and Chemical Properties

Property Target Compound Methyl 66c () Ethyl Derivative ()
Molecular Formula C₁₉H₂₅N₂O₇ (estimated) C₂₆H₂₄O₆ C₁₇H₂₅NO₄
Molecular Weight ~365 g/mol ~432 g/mol 307.385 g/mol
Key Functional Groups Boc-amino, ethoxy-oxoethyl Benzyloxy, 3-oxo Ethoxy-oxoethyl, benzyl
Boiling Point Not reported Not reported 395.8°C
Stability Acid-labile (Boc cleavage) Hydrogenolysis-sensitive Base-stable, acid-sensitive

Stability and Reactivity

  • Boc Group : Provides stability under basic conditions but cleaves in acidic media (e.g., trifluoroacetic acid). This contrasts with benzyloxy groups (), which require catalytic hydrogenation .
  • Ethoxy-oxoethyl Group : Present in both the target compound and ’s analog, this group may hydrolyze to glyoxylic acid derivatives under strong acidic/basic conditions, influencing storage protocols .

Biological Activity

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is a compound with significant potential in medicinal chemistry, particularly in the context of diabetes treatment and cellular protection. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H28N2O7
  • Molecular Weight : 408.45 g/mol
  • CAS Number : [33965484]

The compound exhibits biological activity primarily through its interaction with pancreatic β-cells, where it protects against endoplasmic reticulum (ER) stress-induced dysfunction. This mechanism is crucial in the context of diabetes, as β-cell failure is a significant contributor to the disease's progression.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the compound's structure can enhance its biological activity. For instance, the introduction of specific substituents on the benzyl and oxobutyrate moieties has been shown to improve potency against ER stress.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), at specific positions on the phenyl ring significantly enhances β-cell protective activity.
  • Potency Metrics : Compounds with optimal substitutions exhibited maximal activity at 100% with EC50 values as low as 0.1 μM, indicating high efficacy in protecting β-cells from apoptosis due to ER stress .

Case Studies

Several studies have explored the efficacy of benzyl derivatives similar to this compound:

  • β-cell Protection :
    • A study identified a related compound that provided nearly complete protection to β-cells under ER stress conditions, demonstrating a promising avenue for diabetes therapeutics .
    • The derivative WO5m showed significant protective effects with an EC50 of 0.1 μM, highlighting the potential for developing new treatments based on this scaffold .
  • Water Solubility :
    • The modifications not only improved potency but also enhanced water solubility compared to earlier triazole derivatives, a critical factor for drug development .

Data Table: Summary of Biological Activities

Compound NameMax Activity (%)EC50 (μM)Key Modifications
This compound1000.1 ± 0.01Trifluoromethyl substitution
WO5m1000.1 ± 0.01Glycine-like amino acid scaffold
Compound 5g8813 ± 14-CF3 substitution on phenyl ring

Q & A

Q. What are the key steps in synthesizing Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the primary amine. Subsequent coupling of 2-ethoxy-2-oxoethylamine to the 4-oxobutyrate backbone is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt). The benzyl ester is introduced in the final step to enhance solubility. Purification involves column chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water 4:1 v/v) for >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm Boc protection (δ 1.4 ppm for tert-butyl) and benzyl ester signals (δ 5.1–5.3 ppm for CH2_2Ph).
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion alignment with theoretical values (e.g., [M+Na]+^+ at m/z 452.2).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in a sealed container at 2–8°C in a dry, ventilated area. Avoid exposure to acids/bases to prevent premature Boc deprotection .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of 2-ethoxy-2-oxoethylamine to the 4-oxobutyrate backbone?

  • Methodological Answer :
  • Solvent Optimization : Use DMF or dichloromethane (DCM) for improved solubility.
  • Catalyst Screening : Test HOBt vs. HOAt for reduced racemization.
  • Stoichiometry : A 1.2:1 molar ratio of amine to activated ester minimizes side products.
  • Data Table :
SolventCatalystYield (%)Purity (%)
DMFHOBt7895
DCMHOAt8597

Q. What analytical challenges arise in detecting impurities during synthesis, and how are they resolved?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., Boc-protected amine) or hydrolysis byproducts. Use preparative HPLC with a C18 column (20–80% acetonitrile gradient) to isolate impurities. LC-MS identifies structural anomalies (e.g., m/z 320.1 for de-esterified byproducts). Adjust reaction pH (6.5–7.5) to suppress hydrolysis .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic Conditions (pH 3) : Rapid Boc deprotection within 2 hours.
  • Neutral (pH 7) : Stable for >72 hours.
  • Basic (pH 10) : Benzyl ester hydrolysis observed after 24 hours.
    Data Table :
pHTime (h)Degradation (%)Major Product
3295Free amine
772<5N/A
102440Carboxylic acid

Methodological Notes

  • Synthesis Optimization : For scale-up, replace EDC with DMT-MM for greener chemistry and higher yields .
  • Storage Stability : Lyophilization extends shelf life to >6 months at -20°C .
  • Advanced Purification : Use size-exclusion chromatography (SEC) for separating high-molecular-weight aggregates .

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